2-(4-{4-Nitro-3-[(2-phenoxyethyl)amino]phenyl}piperazin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{4-NITRO-3-[(2-PHENOXYETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHAN-1-OL is a complex organic compound that features a piperazine ring substituted with a nitro group and a phenoxyethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4-NITRO-3-[(2-PHENOXYETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHAN-1-OL typically involves multiple steps:
Formation of the Phenoxyethylamine Intermediate: This step involves the reaction of phenol with ethylene oxide to form 2-phenoxyethanol, which is then converted to 2-phenoxyethylamine through amination.
Nitration of Aniline: Aniline is nitrated to form 4-nitroaniline.
Coupling Reaction: The phenoxyethylamine is coupled with 4-nitroaniline under appropriate conditions to form the intermediate compound.
Piperazine Ring Formation: The intermediate is then reacted with piperazine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced to remove the nitro group.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Amino Derivatives: Reduction of the nitro group results in amino derivatives.
Substituted Phenoxy Compounds: Substitution reactions can yield a variety of substituted phenoxy compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-{4-NITRO-3-[(2-PHENOXYETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHAN-1-OL has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study the effects of nitro and phenoxy groups on biological activity.
Pharmacology: It can be used to investigate the pharmacokinetics and pharmacodynamics of piperazine derivatives.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-(4-{4-NITRO-3-[(2-PHENOXYETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological receptors. The phenoxyethylamino group can enhance the compound’s binding affinity to these receptors, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Nitrophenyl)ethan-1-ol: Similar in structure but lacks the piperazine ring.
Phenoxybenzamine: Contains a phenoxy group but differs in the rest of the structure.
Cetirizine: Contains a piperazine ring but has different substituents.
Uniqueness
2-(4-{4-NITRO-3-[(2-PHENOXYETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHAN-1-OL is unique due to the combination of a nitro group, a phenoxyethylamino group, and a piperazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C20H26N4O4 |
---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
2-[4-[4-nitro-3-(2-phenoxyethylamino)phenyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H26N4O4/c25-14-13-22-9-11-23(12-10-22)17-6-7-20(24(26)27)19(16-17)21-8-15-28-18-4-2-1-3-5-18/h1-7,16,21,25H,8-15H2 |
InChI-Schlüssel |
MGPGSNBDSRRSTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCO)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.